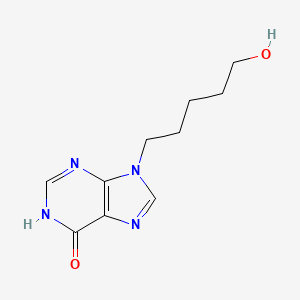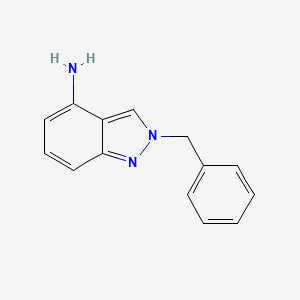
6,7-Dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimetoxi-2,3-dimetil-1,2,3,4-tetrahidroquinoxalina es un compuesto orgánico con la fórmula molecular C₁₂H₁₈N₂O₂. Es un compuesto heterocíclico que pertenece a la familia de las quinoxalinas. Este compuesto se caracteriza por la presencia de dos grupos metoxi y dos grupos metilo unidos al anillo de quinoxalina, lo que lo convierte en una molécula versátil en diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común para sintetizar 6,7-Dimetoxi-2,3-dimetil-1,2,3,4-tetrahidroquinoxalina implica la reacción de Michael. En este proceso, el acetato de metilo y el éter de ciclopentadieno reaccionan en presencia de una base para producir el producto deseado . Las condiciones de reacción suelen incluir una temperatura controlada y el uso de un disolvente adecuado para facilitar la reacción.
Métodos de producción industrial
La producción industrial de 6,7-Dimetoxi-2,3-dimetil-1,2,3,4-tetrahidroquinoxalina puede implicar rutas sintéticas similares, pero a una escala mayor. El proceso se optimizaría para el rendimiento y la pureza, y a menudo implicaría reactores de flujo continuo y técnicas avanzadas de purificación para garantizar que el compuesto cumpla con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
6,7-Dimetoxi-2,3-dimetil-1,2,3,4-tetrahidroquinoxalina experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar derivados de quinoxalina.
Reducción: Se puede reducir para formar derivados de tetrahidroquinoxalina.
Sustitución: Los grupos metoxi y metilo se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH₄) y borohidruro de sodio (NaBH₄) se utilizan a menudo.
Sustitución: Los reactivos como los halógenos (por ejemplo, cloro, bromo) y los nucleófilos (por ejemplo, aminas, tioles) se utilizan para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados de quinoxalina y tetrahidroquinoxalina, que se pueden funcionalizar aún más para aplicaciones específicas.
Aplicaciones Científicas De Investigación
6,7-Dimetoxi-2,3-dimetil-1,2,3,4-tetrahidroquinoxalina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico.
Mecanismo De Acción
El mecanismo por el cual 6,7-Dimetoxi-2,3-dimetil-1,2,3,4-tetrahidroquinoxalina ejerce sus efectos implica interacciones con objetivos moleculares como enzimas y receptores. Los grupos metoxi y metilo juegan un papel crucial en la modulación de la actividad del compuesto al influir en su afinidad de unión y especificidad. Las vías involucradas pueden incluir la inhibición de enzimas específicas o la modulación de la actividad del receptor, lo que lleva a los efectos biológicos o químicos deseados.
Comparación Con Compuestos Similares
Compuestos similares
6,7-Dimetoxi-2,3-dimetilquinoxalina: Este compuesto es estructuralmente similar pero carece del componente tetrahidro.
6,7-Dimetoxi-1,2,3,4-tetrahidroisoquinolina: Otro compuesto similar con una estructura central diferente pero grupos funcionales similares.
Singularidad
6,7-Dimetoxi-2,3-dimetil-1,2,3,4-tetrahidroquinoxalina es única debido a su combinación específica de grupos metoxi y metilo en el anillo de quinoxalina, lo que le confiere propiedades químicas y biológicas distintas. Esta singularidad la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C12H18N2O2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline |
InChI |
InChI=1S/C12H18N2O2/c1-7-8(2)14-10-6-12(16-4)11(15-3)5-9(10)13-7/h5-8,13-14H,1-4H3 |
Clave InChI |
MAKVBVGWPBXJDH-UHFFFAOYSA-N |
SMILES canónico |
CC1C(NC2=CC(=C(C=C2N1)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylicacidmethyl ester](/img/structure/B11881665.png)





![6-Chloro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11881714.png)
![Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane](/img/structure/B11881742.png)




